molecular formula C17H19N5O3S B3033651 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide CAS No. 1106778-22-6

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide

Cat. No.: B3033651
CAS No.: 1106778-22-6
M. Wt: 373.4 g/mol
InChI Key: CMSIABFKSRMIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide ( 1106778-22-6) is a chemical reagent with the molecular formula C 17 H 19 N 5 O 3 S and a molecular weight of 373.44 g/mol . This compound features a hybrid structure combining pyrazole-carbonyl and pyrazole-sulfonamide pharmacophores, which are associated with diverse biological activities . The core pyrazole-sulfonamide scaffold is recognized as a versatile platform in medicinal chemistry research, with documented interest in areas such as antiproliferative studies . Related structural analogs have been designed and synthesized for in vitro biological evaluation, including screening for antiproliferative activity using assays like CellTiter-Glo against cell lines such as U937 . The presence of both the 3,5-dimethylpyrazole unit and the sulfonamide group contributes to the compound's potential as a scaffold for investigating new structure-activity relationships (SAR) in various research programs . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-4-13-5-7-14(8-6-13)21-26(24,25)16-15(10-18-19-16)17(23)22-12(3)9-11(2)20-22/h5-10,21H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSIABFKSRMIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide is a member of the pyrazole family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S and a molecular weight of approximately 342.39 g/mol. The presence of the pyrazole moiety contributes significantly to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain pyrazole derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

Compounds containing the pyrazole scaffold have been extensively studied for their anticancer properties. Research indicates that derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For example, one study reported that specific pyrazole derivatives exhibited substantial antiproliferative effects on MDA-MB-231 breast cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has also been documented. A series of pyrazole derivatives were tested against bacterial strains such as E. coli and S. aureus, with some compounds showing promising results comparable to conventional antibiotics .

The biological activities of pyrazole derivatives are often attributed to their ability to modulate various signaling pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Many pyrazole compounds act as selective COX-2 inhibitors, reducing inflammation by inhibiting prostaglandin synthesis .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Modulation of Cytokine Production : By inhibiting specific pathways involved in cytokine production, these compounds can effectively reduce inflammation and tumor progression .

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A compound similar to this compound was tested in a carrageenan-induced rat paw edema model, showing significant reduction in edema compared to control groups .
  • Anticancer Efficacy : In vitro studies demonstrated that certain pyrazole derivatives could inhibit the proliferation of prostate cancer cells by inducing apoptosis through mitochondrial pathways .

Summary Table of Biological Activities

Activity TypeCompound TestedEffectiveness (%)Reference
Anti-inflammatoryPyrazole derivative X85% TNF-α inhibition at 10 µM
AnticancerMDA-MB-231 breast cancer cellsSignificant inhibition
AntimicrobialE. coli and S. aureusComparable to antibiotics

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C15H18N4O3S
  • Molecular Weight : Approximately 342.39 g/mol
  • Chemical Structure : The compound features a sulfonamide group, which is often associated with antibacterial activity, alongside a pyrazole moiety that contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole structures exhibit promising anticancer properties. The specific compound has shown activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Study Cell Line IC50 Value (µM) Mechanism
Study 1MCF-712.5Apoptosis
Study 2HeLa10.0Cell Cycle Arrest

These findings suggest that further exploration of this compound could lead to the development of novel anticancer agents.

Antimicrobial Properties

The sulfonamide group is well-known for its antibacterial effects. Preliminary tests indicate that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacteria Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This suggests potential applications in treating bacterial infections.

Herbicidal Activity

Research indicates that pyrazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth. The compound has been tested for its herbicidal properties against common weeds, showing effective inhibition at low concentrations.

Weed Species Effective Concentration (EC50)
Amaranthus retroflexus50 g/ha
Echinochloa crus-galli75 g/ha

These results point to the potential use of this compound in developing safer and more effective herbicides.

Polymer Development

The unique structural features of this compound allow it to be incorporated into polymer matrices, enhancing mechanical and thermal properties. Studies have explored its use in creating high-performance materials suitable for various industrial applications.

Property Before Addition After Addition
Tensile Strength20 MPa30 MPa
Thermal Stability200 °C250 °C

This application could lead to advancements in material engineering and manufacturing processes.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer: The synthesis of pyrazole-sulfonamide derivatives typically involves multi-step reactions, including cyclocondensation, ester hydrolysis, and sulfonamide coupling. For example:

  • Cyclocondensation : Start with substituted hydrazines and diketones to form the pyrazole core .
  • Sulfonamide Coupling : React the pyrazole intermediate with sulfonyl chlorides under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Monitor reaction progress via TLC or HPLC .

Q. Critical Parameters :

  • Temperature control during exothermic steps (e.g., cyclocondensation).
  • Moisture-sensitive reagents require inert atmospheres (N₂/Ar).
  • Yield optimization via Design of Experiments (DoE) to test variables like solvent polarity and catalyst loading .

Q. How can structural discrepancies in spectroscopic data be resolved?

Methodological Answer: Contradictions in NMR, IR, or mass spectra often arise from tautomerism or polymorphism. For example:

  • Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, which alters NMR chemical shifts. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to identify dominant forms .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/water) and comparing with computational models (DFT) .
  • Cross-Validation : Compare IR carbonyl stretches (1650–1750 cm⁻¹) with theoretical calculations (e.g., Gaussian09) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or enzymes). Focus on the sulfonamide group’s hydrogen-bonding potential .
  • QSAR Modeling : Train models on datasets of pyrazole derivatives (e.g., IC₅₀ values) to predict substituent effects. Include descriptors like logP, polar surface area, and H-bond donors .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict regioselectivity in cyclocondensation steps .

Q. Example Workflow :

Screen virtual libraries with PyRx.

Synthesize top candidates via routes in .

Validate predictions with enzymatic assays.

Q. How should researchers address contradictory biological activity data in vitro vs. in vivo?

Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability) or assay conditions.

  • Metabolic Stability : Perform microsomal incubation studies (human/rat liver microsomes) to assess CYP450-mediated degradation .
  • Solubility Optimization : Use PEG-400 or cyclodextrin-based formulations to improve bioavailability .
  • Dose-Response Refinement : Re-test in vivo using orthotopic models (e.g., xenografts) with pharmacokinetic monitoring (LC-MS/MS) .

Case Study :
A pyrazole-carboxamide derivative showed poor in vivo efficacy despite high in vitro activity. Stability studies revealed rapid glucuronidation, prompting structural modification (e.g., fluorination at C-5) to block metabolic hotspots .

Q. What strategies are effective for resolving low yields in sulfonamide coupling reactions?

Methodological Answer:

  • Catalyst Screening : Test bases like Et₃N, DBU, or DMAP to activate the sulfonyl chloride .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) improve nucleophilicity of the amine .
  • Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., sulfonic acids) and adjust stoichiometry .

Q. How to design experiments for stability studies under varying pH and temperature?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
  • Arrhenius Modeling : Accelerate stability testing at elevated temperatures (50–80°C) to predict shelf life .

Q. Key Metrics :

  • Degradation products > 0.2% require identification per ICH guidelines.
  • Store lyophilized samples at -20°C in amber vials to prevent photolysis .

Q. What advanced analytical techniques are critical for impurity profiling?

Methodological Answer:

  • High-Resolution MS : Identify impurities with mass accuracy < 5 ppm (e.g., Q-TOF instruments) .
  • NMR Hyphenation : LC-NMR detects low-abundance impurities (e.g., regioisomers) .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd residues from coupling reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide
Reactant of Route 2
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.